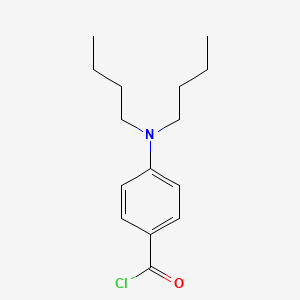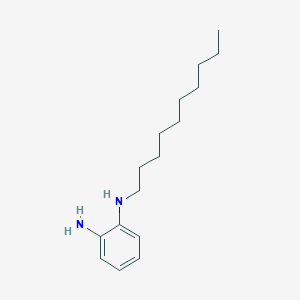
1,2-Benzenediamine, N-decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, N-decyl- is an organic compound that belongs to the class of aromatic diamines. It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine, N-decyl- typically involves the reaction of 1,2-benzenediamine with a decyl halide under basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+C10H21X→C6H4(NH2)(NHC10H21)+HX
where (X) is a halogen (usually chlorine or bromine). The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Industrial Production Methods
In industrial settings, the production of 1,2-benzenediamine, N-decyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediamine, N-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Benzenediamine, N-decyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-benzenediamine, N-decyl- involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can inhibit specific enzymes or bind to receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediamine: The parent compound without the decyl group.
1,3-Benzenediamine: An isomer with amino groups at different positions.
1,4-Benzenediamine: Another isomer with amino groups at para positions.
Uniqueness
1,2-Benzenediamine, N-decyl- is unique due to the presence of the decyl group, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound in various applications, particularly in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
72816-82-1 |
|---|---|
Fórmula molecular |
C16H28N2 |
Peso molecular |
248.41 g/mol |
Nombre IUPAC |
2-N-decylbenzene-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
Clave InChI |
FCBYVPCDMVNVDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)

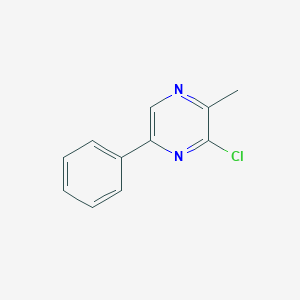

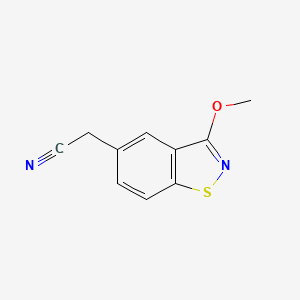


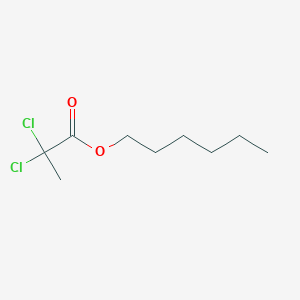

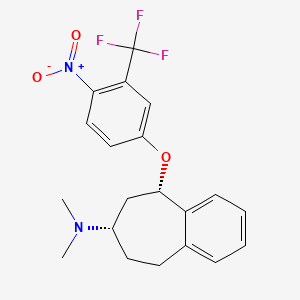

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
